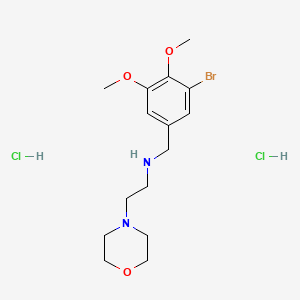
N-(3-bromo-4,5-dimethoxybenzyl)-2-morpholin-4-ylethanamine dihydrochloride
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical processes, often starting from readily available materials. For instance, He et al. (2016) described the synthesis of highly functionalized 4-bromo-1,2-dihydroisoquinolines, which share structural similarities with the target compound, using 4-(2-(bromomethyl)phenyl)-1-sulfonyl-1,2,3-triazoles and proposing a bromonium ylide as a key intermediate formed by intramolecular nucleophilic attack (He et al., 2016).
Molecular Structure Analysis
The molecular structure of compounds similar to N-(3-bromo-4,5-dimethoxybenzyl)-2-morpholin-4-ylethanamine dihydrochloride is often characterized using advanced spectroscopic techniques. The crystal and molecular structure of N-(4-bromobenzyl)isoquinolinium 4-dithiocarboxylate, a compound with structural relevance, was determined using X-ray crystallography, revealing intricate details about its molecular geometry and interactions (Matthews et al., 1973).
Chemical Reactions and Properties
Chemical reactions involving similar compounds can lead to novel transformations and functional group modifications. Natarajan et al. (1979) explored the Mannich reactions of 1-(2-bromo-α-methylbenzyl)-1,2,3,4-tetrahydroisoquinolines, revealing unexpected rearrangements and the formation of isoquinobenzoxazepines, showcasing the reactivity and versatility of bromo-substituted compounds (Natarajan et al., 1979).
Physical Properties Analysis
The physical properties of compounds with similar structural motifs, such as solubility, melting points, and crystal structure, can be determined through various analytical techniques. The synthesis and crystal structure analysis of 3-(4-bromobenzyloxy)-6-morpholinopyridazine by Zhang et al. (2012) provides an example of how these properties are elucidated, contributing to the understanding of the compound's physical characteristics (Zhang et al., 2012).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and interactions with other molecules, are crucial for understanding the behavior of these compounds in various environments. Studies on related compounds, such as the work by Bracher et al. (2021), which details the synthesis of N-aryl-1,2,3,4-tetrahydroisoquinolines, shed light on the chemical behavior and potential applications of these molecules (Bracher et al., 2021).
Aplicaciones Científicas De Investigación
Synthetic Technologies and Chemical Properties
- Synthetic Approaches and Chemical Reactions : Research into synthetic methodologies, such as the study on N,N-Dimethyl-4-nitrobenzylamine, demonstrates the importance of developing efficient synthetic routes for chemicals that serve as intermediates in medicine, pesticide, and other chemical fields. The described process features a high yield and environmental friendliness, suggesting that similar synthetic strategies could be applied to N-(3-bromo-4,5-dimethoxybenzyl)-2-morpholin-4-ylethanamine dihydrochloride for its potential use in various chemical syntheses (Wang Ling-ya, 2015).
Antioxidant Properties
- Antioxidant Activity : The study on bromophenols synthesized from reactions including bromination and demethylation reveals significant antioxidant properties. These findings highlight the potential for brominated compounds in developing antioxidant agents, which could be a relevant area of investigation for N-(3-bromo-4,5-dimethoxybenzyl)-2-morpholin-4-ylethanamine dihydrochloride (Yasin Çetinkaya et al., 2012).
Bioactive Compound Synthesis
- Bioactive Compound Synthesis : The palladium-catalyzed aminocarbonylation of aryl bromides using dimethylformamide as a carbon monoxide source illustrates innovative approaches to synthesize bioactive compounds. This methodology could be relevant for synthesizing derivatives of N-(3-bromo-4,5-dimethoxybenzyl)-2-morpholin-4-ylethanamine dihydrochloride for pharmaceutical research (Y. Wan et al., 2002).
Chemical Analysis and Identification
- Chemical Analysis Techniques : Studies on the identification and quantification of brominated compounds in biological samples, such as the determination of 25B-NBOMe in serum and urine, showcase advanced analytical techniques that could be applied to study the pharmacokinetics and distribution of N-(3-bromo-4,5-dimethoxybenzyl)-2-morpholin-4-ylethanamine dihydrochloride in biological systems (J. Poklis et al., 2014).
Propiedades
IUPAC Name |
N-[(3-bromo-4,5-dimethoxyphenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BrN2O3.2ClH/c1-19-14-10-12(9-13(16)15(14)20-2)11-17-3-4-18-5-7-21-8-6-18;;/h9-10,17H,3-8,11H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUKCGNJBECDGJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CNCCN2CCOCC2)Br)OC.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25BrCl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-bromo-4,5-dimethoxyphenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,4-dichlorophenyl)-2-{[5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4625382.png)

![2-{[4-allyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B4625393.png)
![1-[(4-butoxyphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B4625405.png)
![1-(2,6-dichlorobenzyl)-4-{5-[(3,5-dimethyl-4-isoxazolyl)methyl]-2-furoyl}piperazine](/img/structure/B4625416.png)
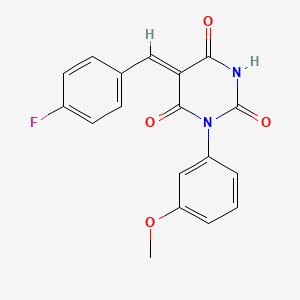
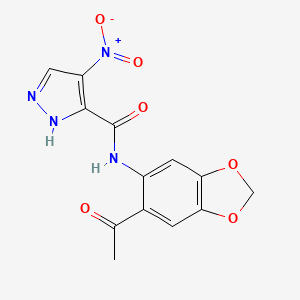
![1-[(4,5-dimethyl-2-thienyl)carbonyl]-6-methyl-1,2,3,4-tetrahydroquinoline](/img/structure/B4625444.png)
![7-(2-furyl)-2-(methylthio)-5-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4625454.png)
![2-[4-chloro-3-(trifluoromethyl)phenyl]-4,4,7,8-tetramethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B4625467.png)
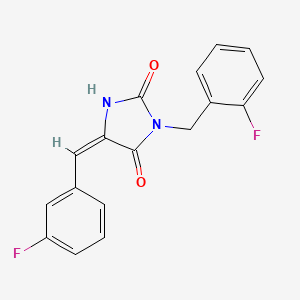
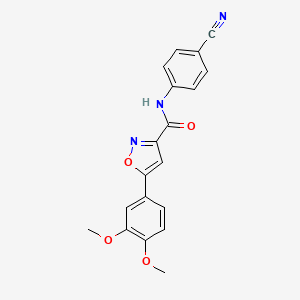
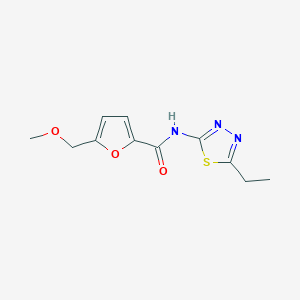
![[3-(4-morpholinyl)propyl][3-(2-pyrimidinyloxy)benzyl]amine dihydrochloride](/img/structure/B4625503.png)